Cas no 18856-69-4 (Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester)
Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester Chemical and Physical Properties
Names and Identifiers
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- Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester
- dimethyl 2-(dimethylaminomethylidene)propanedioate
- DIMETHYL-N,N-DIMETHYLAMINOMETHYLENEMALONATE
- N,N-DiMethylaMinoMethyleneMalonic acid diMethyl ester
- D2087
- N,N-dimethylaminomethylene-malonic acid dimethyl ester
- Dimethylaminomethylenemalonicaciddimethylester
- METHYL 3-(DIMETHYLAMINO)-2-(METHOXYCARBONYL)PROPENOATE
- BS-22004
- 2-dimethylaminomethylene-malonic acid dimethyl ester
- SCHEMBL365556
- N,N-DIMETHYLAMINOMETHYLENEMALONICACIDDIMETHYLESTER
- Dimethyl [(dimethylamino)methylidene]propanedioate
- MFCD00144979
- 18856-69-4
- dimethyl 2-((dimethylamino)methylene)malonate
- AKOS004906446
- FT-0625146
- Propanedioic acid, 2-[(dimethylamino)methylene]-, 1,3-dimethyl ester
- dimethyl (dimethylaminomethylene)malonate
- 1,3-dimethyl 2-[(dimethylamino)methylidene]propanedioate
- DTXSID50343974
- Dimethyl ((dimethylamino)methylene)malonate
- Dimethyl 2-[(dimethylamino)methylene]malonate #
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- Inchi: 1S/C8H13NO4/c1-9(2)5-6(7(10)12-3)8(11)13-4/h5H,1-4H3
- InChI Key: XGBHOLSNBZBTQK-UHFFFAOYSA-N
- SMILES: O(C)C(/C(/C(=O)OC)=C/N(C)C)=O
Computed Properties
- Exact Mass: 187.08400
- Monoisotopic Mass: 187.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.112
- Boiling Point: 202.3°C at 760 mmHg
- Flash Point: 76.1°C
- Refractive Index: 1.462
- PSA: 55.84000
- LogP: -0.22210
Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM342408-1g |
1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate |
18856-69-4 | 95%+ | 1g |
$215 | 2023-02-02 | |
| Chemenu | CM342408-5g |
1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate |
18856-69-4 | 95%+ | 5g |
$643 | 2023-02-02 | |
| A2B Chem LLC | AB15143-1g |
1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate |
18856-69-4 | 98% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AB15143-5g |
1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate |
18856-69-4 | 98% | 5g |
$499.00 | 2024-04-20 |
Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester Related Literature
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Nora C. Breit,Tibor Szilvási,Shigeyoshi Inoue Chem. Commun. 2015 51 11272
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2. Variable-temperature NMR and X-ray crystallographic studies of 5-dimethylaminomethylene-, 5-dimethylaminopropenylidene-, and 5-(5-dimethylaminopenta-2,4-dienylidene)-derivatives of Meldrum's acid and related dimethyl malonate derivativesAlexander J. Blake,Hamish McNab,Lilian C. Monahan J. Chem. Soc. Perkin Trans. 2 1991 2003
Additional information on Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester
Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester and its CAS No. 18856-69-4: A Comprehensive Overview
Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester, commonly identified by its CAS number 18856-69-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to the class of β-keto esters and has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.
The molecular structure of Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester consists of a central β-keto group flanked by two ester functionalities. This configuration makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. The presence of the dimethylamino group introduces a basic character to the molecule, which can be exploited in various chemical reactions, including condensation reactions and Michael additions.
In recent years, there has been growing interest in β-keto esters due to their role as key intermediates in the synthesis of heterocyclic compounds. These intermediates are particularly valuable in pharmaceutical chemistry, where they serve as building blocks for the development of new drugs. The compound Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester has been explored in several synthetic pathways that lead to biologically active molecules.
One of the most notable applications of this compound is in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The structural features of Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester allow it to act as a precursor for creating enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry plays a critical role in efficacy and safety. Recent studies have demonstrated its utility in the preparation of catalysts that facilitate highly selective reactions, thereby improving the overall efficiency of synthetic processes.
The compound's reactivity also makes it a valuable tool in polymer chemistry. Researchers have utilized Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester to develop novel polymers with enhanced properties such as biodegradability and mechanical strength. These advancements are particularly relevant in the context of sustainable materials development, where there is a growing demand for eco-friendly alternatives.
In addition to its synthetic applications, Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester has been investigated for its potential biological activities. While not yet approved for any therapeutic use, preliminary studies suggest that derivatives of this compound may exhibit properties such as anti-inflammatory and antimicrobial effects. These findings have sparked interest among researchers who are exploring new avenues for drug discovery.
The synthesis of Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethyl ester involves several key steps that highlight its complexity and versatility. The process typically begins with the condensation of dimethyl acetoacetate with dimethylamine to form the β-keto amine intermediate. This intermediate is then esterified using appropriate carboxylic acids or their derivatives to yield the final product. The reaction conditions can be tailored to optimize yield and purity, making it a adaptable synthetic route.
The role of computational chemistry in understanding the reactivity and properties of Propanedioic acid,2-[(dimethylamino)methylene]-, 1,3-dimethylester cannot be overstated. Advanced computational methods allow researchers to predict reaction outcomes with high accuracy and design experiments more efficiently. These tools have been instrumental in identifying new synthetic pathways and optimizing existing ones.
The future prospects for this compound are promising. As research continues to uncover new applications and refine synthetic methodologies, Propanedioic acid,2-[(dimethylamino)methylene]-,, 1, 3 -dimethylester<0x00A0><0x00A0><0x00A0><0x00A0><0x00A0><0x00A0><0x00A0><0x00A0><0x00A0><0x00A0><0x00A0>>C₈H₁₄NO₃>C₈H₁₄NO₃>C₈H₁₄NO₃>C₈H₁₄NO₃>C₈H₁₄NO₃>
CAS No.: 18856-69-4
Molecular Weight: 171.21 g/mol
Appearance: Typically a colorless to pale yellow liquid or solid
Solubility: Soluble in organic solvents such as ethanol and dichloromethane
Applications: Synthetic intermediate for chiral auxiliaries and ligands; precursor for biodegradable polymers; potential use in drug discovery
Safety Information: Standard precautions for handling organic chemicals should be followed
is poised to play an increasingly important role in both academic research and industrial applications.
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